[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353987-58-2) is a chiral piperidine derivative featuring a carbamic acid benzyl ester moiety and a 2-chloroacetyl substituent at the 1-position of the piperidine ring (). Its molecular weight is 310.78 g/mol, with a stereospecific (R)-configuration at the piperidin-3-yl position, which may influence its biological activity and receptor interactions (). The compound is structurally characterized by:
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-9-14(19)18-8-4-7-13(10-18)17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,20)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADHCSBXJDPHQT-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly vs. Convergent Synthesis
The preparation of this compound typically follows a stepwise assembly approach, where the piperidine core is functionalized sequentially. This method minimizes side reactions associated with simultaneous functionalization. Alternatively, convergent synthesis involves coupling pre-formed fragments, such as a chloroacetylated piperidine intermediate with a benzyl carbamate moiety, though this route is less common due to steric hindrance.
Retrosynthetic Analysis
Retrosynthetically, the compound decomposes into three key building blocks:
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A piperidine ring with a stereogenic center at C3.
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A 2-chloroacetyl group.
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A benzyl carbamate protecting group.
The (R)-configuration at C3 is introduced via chiral resolution or asymmetric synthesis, often using enantiopure amines or chiral auxiliaries.
Step-by-Step Preparation Protocols
Preparation of (R)-Piperidin-3-ylmethanol
The synthesis begins with the preparation of (R)-piperidin-3-ylmethanol, the chiral precursor. A common method involves:
Table 1: Comparison of Chiral Resolution Methods
Acylation with 2-Chloroacetyl Chloride
The (R)-piperidin-3-ylmethanol intermediate undergoes acylation at the secondary amine position. Key conditions include:
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Solvent : Dichloromethane (DCM) or toluene to stabilize the reactive chloroacetyl intermediate.
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Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl.
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Temperature : 0–5°C to suppress over-acylation.
Reaction Scheme :
Carbamate Formation with Benzyl Chloroformate
The alcohol moiety of the acylated intermediate is converted to the benzyl carbamate using benzyl chloroformate (Cbz-Cl):
Reaction Scheme :
Table 2: Optimization of Carbamate Formation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | DMAP | 25 | 85 |
| EtOAc | Pyridine | 25 | 78 |
| DCM | TEA | 0 | 65 |
Critical Process Parameters and Optimization
Stereochemical Integrity Maintenance
The (R)-configuration at C3 is prone to racemization during acylation. Strategies to mitigate this include:
Solvent and Catalytic Effects
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Polar Aprotic Solvents : DMF enhances reaction rates but may compromise enantiomeric excess (ee) due to solvation effects.
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Catalytic DMAP : Accelerates carbamate formation by activating Cbz-Cl.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of a related carbamate derivative (CAS 1353972-69-6) reveals a planar carbamate group and a chair conformation for the piperidine ring.
Scale-Up and Industrial Feasibility
Challenges in Large-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [®-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Comparisons
Ester Group Impact: Benzyl ester (target compound): Demonstrates higher stability compared to allyl or diethyl carbamates (). The benzyl group enhances lipophilicity, favoring passive diffusion across biological membranes.
Stereochemical Influence :
- The (R)-configuration in the target compound contrasts with the (S)-configured pyrrolidine analog (). Chirality significantly affects receptor binding; for example, (R)-isomers of physostigmine analogs show stronger acetylcholinesterase inhibition ().
Substituent Effects :
- Chloroacetyl vs. Hydroxyethyl : Replacement of chloroacetyl with hydroxyethyl (e.g., [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester) reduces electrophilicity, likely decreasing covalent interactions with biological nucleophiles ().
- Quaternary Ammonium Salts : Analogs with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium derivatives) exhibit enhanced miotic and intestinal peristalsis activity compared to tertiary amines, as seen in physostigmine-like compounds ().
Synthetic Stability :
- Dialkyl carbamates (e.g., diethyl or diallyl) are less stable than benzyl or tert-butyl esters, limiting their utility in prolonged biological assays ().
Biological Activity
The compound [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester is a piperidine derivative that has garnered attention for its potential biological activities. Its unique structural features, including a chloroacetyl group and a carbamic acid moiety, suggest diverse reactivity and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Structural Overview
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered nitrogen-containing ring known for its biological activity.
- Chloroacetyl Group : A reactive moiety that may enhance interaction with biological targets.
- Carbamic Acid Benzyl Ester : Provides stability and influences solubility and permeability.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to This compound exhibit antimicrobial activity against various pathogens. The presence of the chloroacetyl group is believed to enhance this activity by interfering with microbial cell wall synthesis or function.
Neuroprotective Effects
The piperidine scaffold is often associated with neuroactive properties. Research suggests that this compound may influence neurotransmitter systems, particularly in neurodegenerative conditions. For instance, studies on related piperidine derivatives have shown potential in modulating cholinergic signaling, which is crucial in Alzheimer's disease therapy .
Antitumor Activity
Several piperidine derivatives have been investigated for their anticancer potential. For example, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cancer cell proliferation . The unique stereochemistry of this compound may enhance its selectivity for cancerous cells compared to normal cells.
The biological effects of This compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The carbamate moiety can interact with enzymes such as acetylcholinesterase (AChE), potentially leading to increased levels of acetylcholine in synaptic clefts.
- Receptor Modulation : The piperidine structure may allow for interaction with various receptors, including muscarinic and adrenergic receptors, influencing cellular signaling pathways.
- Reactive Intermediates : The chloroacetyl group can form reactive intermediates that may modify target proteins or nucleic acids, leading to altered cellular functions.
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related piperidine derivative on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in markers of apoptosis and oxidative damage when treated with the compound, suggesting potential applications in neurodegenerative diseases .
Study 2: Antitumor Activity
In vitro assays demonstrated that the compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Chloro-acetyl)piperidine | Piperidine ring with chloroacetyl group | Antimicrobial |
| Cyclopropylcarbamate | Cyclopropane ring attached to carbamate | Limited neuroactivity |
| Benzyl carbamate | Benzene ring attached to carbamate | General reactivity |
| (S)-N-benzyl-N-(2-chloroacetyl)piperidine | Similar piperidine structure | Enhanced receptor affinity |
The uniqueness of This compound lies in its combination of multiple reactive sites and specific stereochemistry, potentially enhancing selectivity and potency against biological targets compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
